2,6-Dimethylquinoline-3-carboxamide
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Overview
Description
2,6-Dimethylquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinoline-3-carboxamide typically involves the Friedländer condensation reaction. This method uses 2-aminobenzaldehyde and an appropriate ketone under acidic or basic conditions to form the quinoline ring system . Another method involves the cyclization of 2-aminobenzyl ketones with aldehydes or ketones in the presence of a catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs catalytic processes. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are common. These methods offer high yields and selectivity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) are used.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline or halogenated quinoline derivatives.
Scientific Research Applications
2,6-Dimethylquinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an inhibitor of various enzymes, including kinases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides are known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family. The quinoline nitrogen binds to the hinge region of these kinases, making them competitive inhibitors of adenosine triphosphate (ATP) . This inhibition can modulate various cellular pathways, including those involved in cell growth and survival .
Comparison with Similar Compounds
Quinoline-3-carboxamide: Shares a similar core structure but lacks the dimethyl substitutions.
4-Hydroxyquinoline: Another quinoline derivative with hydroxyl substitution at the 4-position.
2,4-Dimethylquinoline: Similar to 2,6-Dimethylquinoline-3-carboxamide but with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, making it distinct from other quinoline derivatives .
Properties
IUPAC Name |
2,6-dimethylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLABVWRBHPCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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